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Compound of Interest

Compound Name: L002

Cat. No.: B103937

In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 (also
known as KAT3B) and its paralog CBP (CREB-binding protein) have emerged as critical targets
in various diseases, including cancer. These enzymes play a pivotal role in regulating gene
expression by acetylating histone and non-histone proteins, thereby influencing chromatin
structure and cellular signaling. This guide provides a detailed comparison of two widely used
small molecule inhibitors of p300, L002 and C646, to assist researchers, scientists, and drug
development professionals in selecting the appropriate tool for their studies.

Performance and Quantitative Data

A direct head-to-head comparison of L002 and C646 in the same experimental setting is not
readily available in the published literature. The following tables summarize the quantitative
data for each inhibitor based on independent studies. It is important to consider that variations
in assay conditions can influence the reported values.

Table 1: Quantitative Data for L0O02 as a p300 Inhibitor
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Parameter Value Source

IC50 1.98 uM [1]

Competitive inhibitor of the
) ) FATp300 catalytic domain,
Mechanism of Action o [1]
binding to the acetyl-CoA

pocket.[1]

Weak inhibitory effects against

PCAF (IC50 = 35 pM) and

GCNS5 (IC50 = 34 uM). Specific
Specificity over a panel of other [1]

acetyltransferases,

deacetylases, and

methyltransferases.

Table 2: Quantitative Data for C646 as a p300 Inhibitor

Parameter Value Source
Ki 400 nM [2][3]
IC50 ~400 nM [4]

IC50 1.6 pM [5]

] ] Competitive inhibitor for the
Mechanism of Action o [4115]
p300 Lys-CoA binding pocket.

o Selective for p300/CBP over
Specificity [3]
other acetyltransferases.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below
are representative protocols for key assays used to characterize p300 inhibitors like L0O02 and
C646.
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In Vitro p300 Histone Acetyltransferase (HAT) Activity
Assay

A common method to determine the inhibitory potential of compounds against p300 is a
biochemical assay that measures the transfer of acetyl groups from acetyl-CoA to a histone
substrate.

Obijective: To determine the IC50 value of a p300 inhibitor.

Materials:

Recombinant human p300 catalytic domain

Histone H3 or H4 peptide substrate

Acetyl-CoA (radiolabeled or with a tag for detection)

Inhibitor compound (L002 or C646) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Detection reagent (e.g., scintillation fluid for radioactivity, antibody for ELISA)

Procedure:

o Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the
p300 enzyme.

¢ Add the inhibitor compound at various concentrations to the reaction mixture. ADMSO
control is included.

¢ Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow
the inhibitor to bind to the enzyme.

e Initiate the reaction by adding acetyl-CoA.

 Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
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» Stop the reaction (e.g., by adding a stopping solution or boiling).
o Detect the acetylated histone substrate. This can be done by:

o Radiolabeling: Using [3H]-acetyl-CoA and measuring the incorporated radioactivity via
liquid scintillation counting.

o ELISA-based: Using a specific antibody that recognizes the acetylated histone lysine
residue.

» Plot the percentage of p300 activity against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to calculate the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block histone acetylation within a cellular
context.

Objective: To determine the effect of a p300 inhibitor on cellular histone acetylation levels.
Materials:

o Cell line of interest (e.g., cancer cell line)

e Cell culture medium and reagents

e Inhibitor compound (L002 or C646)

e Lysis buffer

e Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-
acetyl-H4) and total histone for normalization.

e Secondary antibodies conjugated to HRP
e Chemiluminescent substrate

Procedure:
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e Seed cells in culture plates and allow them to adhere overnight.

o Treat the cells with varying concentrations of the inhibitor or DMSO as a control for a
specified duration (e.g., 24 hours).

e Harvest the cells and lyse them to extract total protein.

o Determine protein concentration using a standard method (e.g., BCA assay).

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

e Incubate the membrane with the primary antibody against the acetylated histone mark
overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody.
» Detect the signal using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities and normalize the acetylated histone levels to the total histone
levels.

Signaling Pathways and Mechanisms of Action

p300 is a transcriptional co-activator that is recruited by various transcription factors to regulate
gene expression. L002 and C646, by inhibiting the acetyltransferase activity of p300, can
modulate these signaling pathways.

p300 and the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule
involved in cell proliferation, survival, and differentiation. Acetylation of STAT3 by p300 is crucial
for its activation and nuclear translocation.[2][4] LO02 has been shown to inhibit STAT3
activation.[1]
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Caption: p300-mediated STAT3 signaling and points of inhibition by L002 and C646.

p300 and the NF-kB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway is a
critical regulator of inflammatory responses, cell survival, and proliferation. p300/CBP acts as a
co-activator for NF-kB by acetylating the p65 subunit, which enhances its transcriptional

activity.
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Caption: The role of p300 in the NF-kB signaling pathway and its inhibition.

Conclusion

Both L002 and C646 are valuable chemical probes for studying the biological functions of
p300. C646 appears to be more potent in in vitro biochemical assays, with reported Ki and
IC50 values in the nanomolar range. L002 has a well-characterized IC50 in the low micromolar
range and has demonstrated efficacy in cellular and in vivo models. The choice between these
inhibitors will depend on the specific experimental context, including the cell type, the required
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potency, and the potential for off-target effects. Researchers should carefully consider the
available data and potentially validate the effects of their chosen inhibitor in their specific
experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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